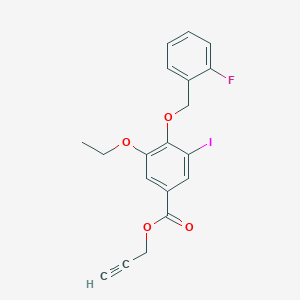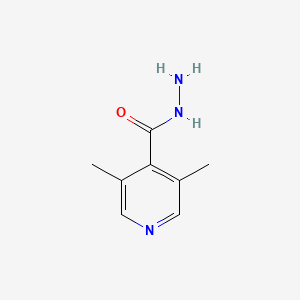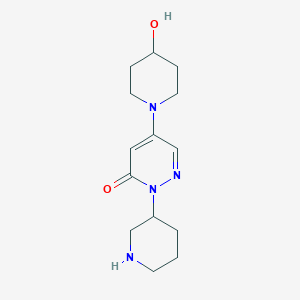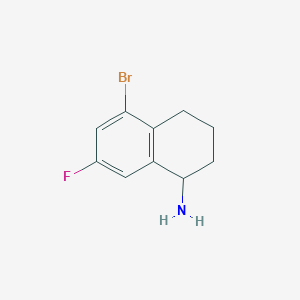![molecular formula C8H8N2O4S B13027037 1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)
1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with an isothiazole ring, and a nitro group at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents.
Oxidation: Hydrogen peroxide, potassium permanganate.
Major Products Formed
Reduction: 1-Methyl-7-amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Bromo-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
1-Methyl-7-nitroisatoic anhydride: Similar nitro group but different core structure, leading to distinct chemical and biological properties.
Uniqueness
1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of both a nitro group and an isothiazole ring, which confer specific reactivity and potential biological activities
Properties
Molecular Formula |
C8H8N2O4S |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-methyl-7-nitro-3H-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C8H8N2O4S/c1-9-8-6(5-15(9,13)14)3-2-4-7(8)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
GDTCCDBSFJQWIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CS1(=O)=O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


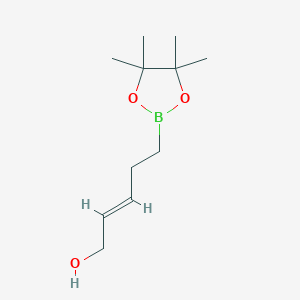
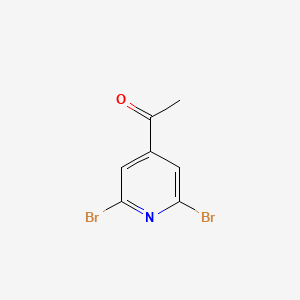

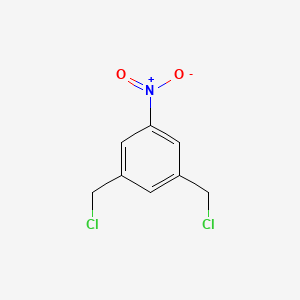

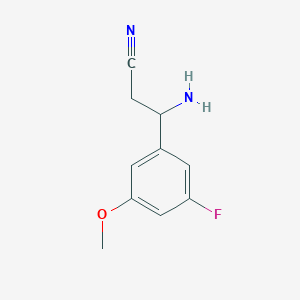
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
![N-(Benzo[b]thiophen-2-yl)acetamide](/img/structure/B13026981.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B13026984.png)
